

Eganelisib optimal biological dose determination based on PK PD

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Compound Focus: Eganelisib

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Eganelisib Dose Determination Summary

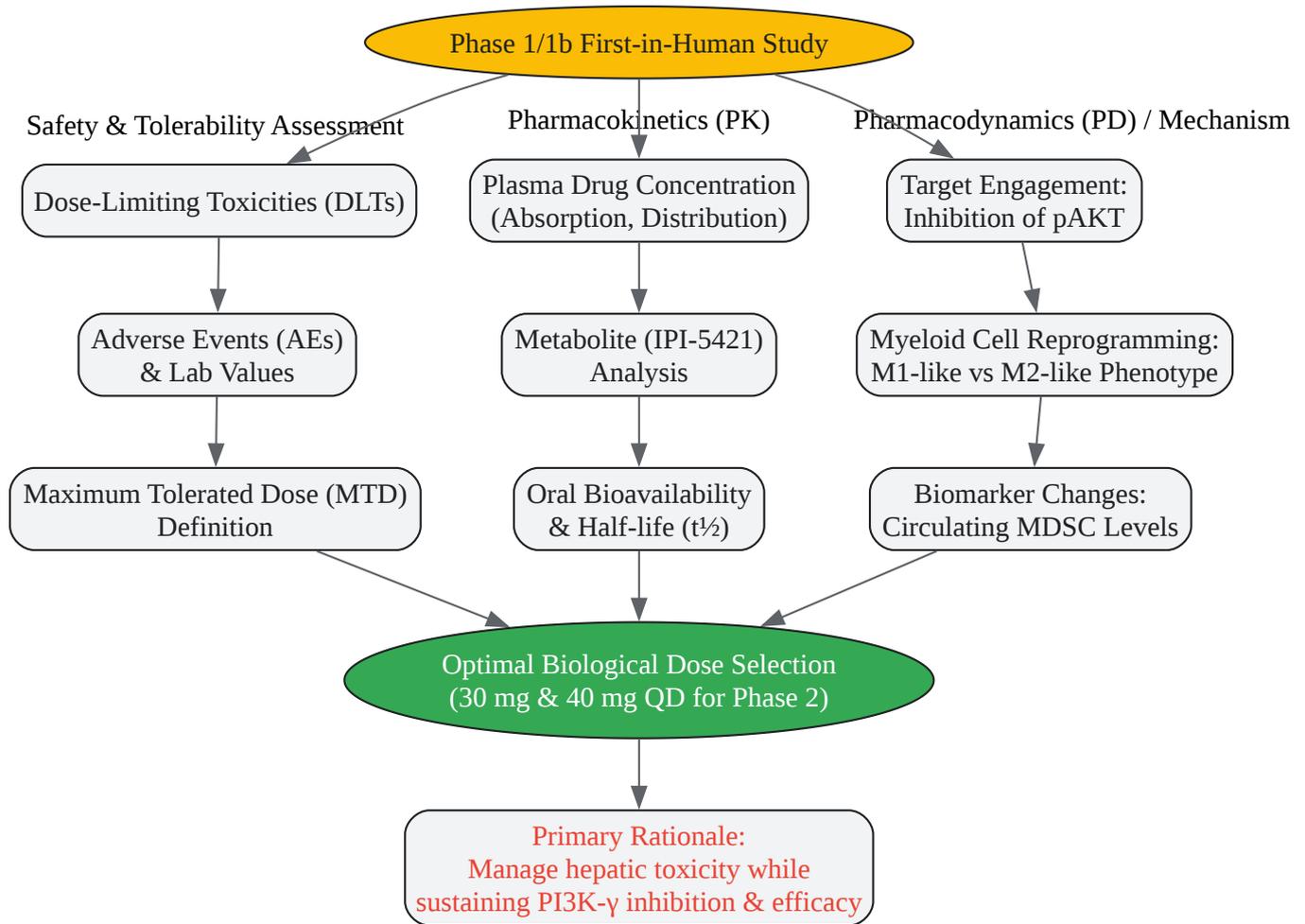
The table below summarizes the core quantitative and qualitative data that informed the selection of the optimal biological dose for **Eganelisib** in combination therapy.

Dose Level	Key Safety Findings	Key PK/PD & Efficacy Rationale	Conclusion for Phase 2
60 mg (Monotherapy)	DLTs in later cycles: Grade 3 reversible hepatic enzyme elevations (ALT/AST) [1].	N/A	Not selected; dose exceeded the maximum tolerated exposure due to delayed toxicities [1].
40 mg (Combination)	Common Grade ≥ 3 TRAEs: Increased AST (13%), increased ALT (10%), rash (10%). Serious TRAEs: Occurred in 13% of patients [1].	Demonstrated anti-tumor activity , including in patients who progressed on prior PD-1/PD-L1 therapy [1].	Selected; favorable efficacy but with a notable rate of hepatic AEs [1].

Dose Level	Key Safety Findings	Key PK/PD & Efficacy Rationale	Conclusion for Phase 2
30 mg (Combination)	Reduced Hepatic AEs: A dose reduction from 40 mg to 30 mg was implemented and shown to lower the rate of hepatic adverse events [2].	Maintained clinical activity: The 30 mg dose retained efficacy, with improved ORR and disease control rates compared to control, especially in PD-L1-negative patients [2].	Selected; improved safety profile (specifically hepatotoxicity) while preserving anti-tumor efficacy [1] [2].

Integrated Workflow for Dose Determination

The following diagram illustrates the multi-faceted clinical trial strategy used to determine the optimal dose of **Eganelisib**, integrating safety, PK, and PD data.



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Mechanism of Action and PK/PD Relationships

Understanding the mechanism of **Eganelisib** is crucial for interpreting the PD data that supported dose selection.

- **Target: Eganelisib** is a **first-in-class, highly selective oral inhibitor of Phosphoinositide 3-kinase-gamma (PI3K-γ)** [1] [3]. This isoform is predominantly expressed in myeloid cells and acts as a "molecular switch" controlling immune suppression in the tumor microenvironment [1].

- **Preclinical PK/PD: Eganelisib** demonstrated a favorable pharmacokinetic profile with good oral bioavailability and a half-life that supports once-daily dosing (e.g., ~3.2 hours in mice) [3]. In vivo, it potently inhibited PI3K- γ -dependent neutrophil migration and reprogrammed tumor-associated macrophages from a pro-tumor M2-like state to an anti-tumor M1-like state, thereby reducing tumor growth and enhancing the activity of checkpoint inhibitors [3].
- **Clinical PD Biomarker:** In the MARIO-1 trial, a key PD assessment was the measurement of **phosphorylated AKT (pAKT) levels** as a downstream indicator of PI3K- γ pathway inhibition [1]. Sustained suppression of pAKT would indicate successful target engagement at a given dose.

Experimental Protocol Overview

For researchers looking to design similar studies, here is a summary of the key methodologies from the clinical trial.

- **1. Study Design:** The MARIO-1 trial (NCT02637531) was a phase 1/1b, open-label, dose-escalation and expansion study in patients with advanced solid tumors [1].
- **2. Dosing Regimens:**
 - **Monotherapy Dose Escalation (Part A):** Used a standard 3+3 design. **Eganelisib** was administered orally at 10, 20, 40, and 60 mg once daily [1].
 - **Combination Dose Escalation (Part C):** Used a 6+6 design. **Eganelisib** (20, 30, 40 mg) was combined with nivolumab (240 mg Q2W or 480 mg Q4W) [1].
- **3. Primary Endpoints for Dose Finding:**
 - **Safety:** Incidence of Dose-Limiting Toxicities (DLTs) in the first 28-day cycle and treatment-related Adverse Events (AEs) [1].
 - **PK Analysis:** Measurement of plasma concentrations of **Eganelisib** and its metabolite (IPI-5421) over time to determine parameters like half-life and exposure [1].
 - **PD Analysis:** Assessment of PI3K- γ inhibition via **pAKT levels** in suitable patient samples [1].

The determination of **Eganelisib**'s optimal dose was a classic example of balancing efficacy with manageable toxicity. The 30 mg and 40 mg doses were selected for phase 2 because they achieved this balance, effectively inhibiting the PI3K- γ target to drive clinical activity while mitigating the primary risk of hepatotoxicity.

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